2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
CAS No.:
VCID: VC17505457
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is classified as an amino acid derivative, featuring a bromine atom and a hydroxyl group attached to a phenyl ring. Its unique structure contributes to its potential biological activities and chemical properties. Key Features:
Synthesis of 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acidThe synthesis of this compound typically involves several key steps, including the bromination of a phenolic precursor followed by the introduction of the amino acid moiety. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving high yields and purity. Synthesis Steps:
Types of Reactions:
Applications in Medicinal ChemistryThe compound's unique structure makes it a potential candidate for various applications in medicinal chemistry. Its interactions with biological targets, such as enzymes or receptors, could modulate enzymatic activity or receptor binding, leading to potential therapeutic effects. Potential Applications:
Availability and Handling2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid is available from reputable chemical suppliers such as Sigma-Aldrich. Handling and storage require careful attention to safety protocols due to its chemical properties. Safety Considerations:
Table: Synthesis Conditions
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Product Name | 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid | ||||||||
Molecular Formula | C8H8BrNO3 | ||||||||
Molecular Weight | 246.06 g/mol | ||||||||
IUPAC Name | 2-amino-2-(5-bromo-2-hydroxyphenyl)acetic acid | ||||||||
Standard InChI | InChI=1S/C8H8BrNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | ||||||||
Standard InChIKey | OPOLGUBWDNLGTE-UHFFFAOYSA-N | ||||||||
Canonical SMILES | C1=CC(=C(C=C1Br)C(C(=O)O)N)O | ||||||||
PubChem Compound | 77129059 | ||||||||
Last Modified | Aug 10 2024 |
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